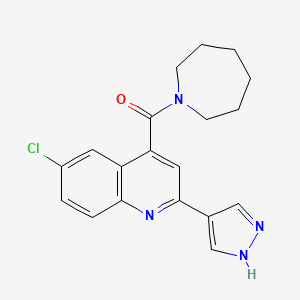![molecular formula C19H31NO6 B5148956 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, commonly known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has been implicated in various physiological and pathological processes.
Mécanisme D'action
TBE-31 is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been implicated in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration. TBE-31 inhibits the activation of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by its endogenous ligands, which leads to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by TBE-31 has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis and multiple sclerosis. TBE-31 has also been found to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBE-31 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TBE-31 has several advantages for lab experiments. It is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which allows for the specific targeting of this receptor. TBE-31 has also been shown to be effective in various animal models of disease, which suggests its potential therapeutic applications. However, TBE-31 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. Additionally, TBE-31 has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the study of TBE-31. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to optimize the synthesis method of TBE-31 to improve its pharmacokinetic properties. Additionally, the development of more selective and potent N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate antagonists could provide further insight into the physiological and pathological roles of this receptor.
Méthodes De Synthèse
The synthesis of TBE-31 involves several steps, starting from the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine. The final step involves the reaction of N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine with oxalic acid to form TBE-31 oxalate.
Applications De Recherche Scientifique
TBE-31 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. TBE-31 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Additionally, TBE-31 has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-14(2)18-10-11-19-12-13-20-16-9-7-6-8-15(16)17(3,4)5;3-1(4)2(5)6/h6-9,14,18H,10-13H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDFIGGGYNQYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)


![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)